molecular formula C15H22N2O2 B2537343 tert-butyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indole-1-carboxylate CAS No. 2060000-01-1

tert-butyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indole-1-carboxylate

Cat. No.: B2537343
CAS No.: 2060000-01-1
M. Wt: 262.353
InChI Key: LRWFUEPFVBCDSV-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of tert-butyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indole-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and tert-butyl esters.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to scale up the synthesis while maintaining high purity and yield.

Chemical Reactions Analysis

tert-Butyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to replace specific functional groups within the molecule.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to a biological response.

    Pathways Involved: The pathways involved can include signal transduction, gene expression, and metabolic processes.

Properties

IUPAC Name

tert-butyl 3-amino-2,2-dimethyl-3H-indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-11-9-7-6-8-10(11)12(16)15(17,4)5/h6-9,12H,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWFUEPFVBCDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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